molecular formula C11H9Cl2NO2 B063605 [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol CAS No. 175204-38-3

[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol

Cat. No.: B063605
CAS No.: 175204-38-3
M. Wt: 258.1 g/mol
InChI Key: YDHHKMQOVBJACX-UHFFFAOYSA-N
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Description

[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol is a chemical compound with a unique structure that includes a dichlorophenyl group, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol typically involves the reaction of 2,6-dichlorobenzaldehyde with a suitable oxazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole carboxylic acids, while reduction can produce different alcohol derivatives.

Scientific Research Applications

[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Benzyloxy)-2,6-dichlorophenyl]methanol
  • [3-(Butylthio)-2,6-dichlorophenyl]methanol

Uniqueness

Compared to similar compounds, [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol has a unique oxazole ring, which can confer distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic applications.

Properties

IUPAC Name

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-6-7(5-15)11(14-16-6)10-8(12)3-2-4-9(10)13/h2-4,15H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHHKMQOVBJACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381832
Record name [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-38-3
Record name [3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol
Reactant of Route 2
[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol
Reactant of Route 3
[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol
Reactant of Route 4
[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol
Reactant of Route 5
[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol
Reactant of Route 6
Reactant of Route 6
[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol

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